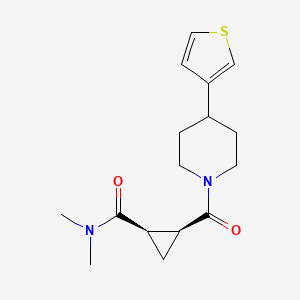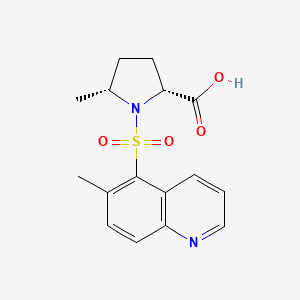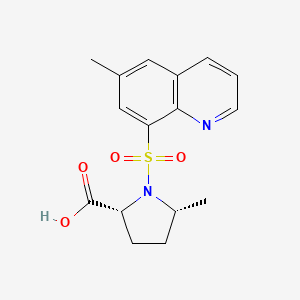![molecular formula C15H20N2O3 B7338971 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid](/img/structure/B7338971.png)
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in various types of cancer and autoimmune diseases. By inhibiting BTK, this compound can block the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid is its specificity for BTK, which makes it a promising candidate for targeted cancer therapy. However, the compound has also been shown to have some limitations, including poor solubility and bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its absorption, distribution, metabolism, and excretion.
3. Identification of biomarkers that can predict response to this compound treatment in different types of cancer.
4. Combination therapy studies to evaluate the efficacy of this compound in combination with other targeted therapies or chemotherapy.
5. Development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. The compound works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. While this compound has some limitations, further research and development may lead to the development of more effective therapies for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid involves several steps, starting with the reaction of 3-bromobenzoic acid with 3-isopropylpiperazine to form 3-(3-isopropylpiperazin-1-yl)benzoic acid. This intermediate is then reacted with phosgene to form 3-(3-isopropylpiperazin-1-yl)benzoyl chloride, which is finally reacted with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid has been extensively studied for its potential use in the treatment of various types of cancer, including lymphomas, leukemias, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cell survival and proliferation.
Propriétés
IUPAC Name |
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)13-9-17(7-6-16-13)14(18)11-4-3-5-12(8-11)15(19)20/h3-5,8,10,13,16H,6-7,9H2,1-2H3,(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUJLZFSGVJHB-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)
![[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)





![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(1-ethylpyrazol-3-yl)acetamide](/img/structure/B7338933.png)
![(6-bromo-3,4-dihydro-2H-1,5-naphthyridin-1-yl)-[(1R,2R)-2-propylcyclopropyl]methanone](/img/structure/B7338948.png)
![(2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7338956.png)
![4-[4-[[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]sulfonyl]phenyl]-4-oxobutanoic acid](/img/structure/B7338982.png)
![5-[[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]sulfonyl]-2-methoxybenzoic acid](/img/structure/B7338990.png)
![(2S,3aS,7aS)-N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7338998.png)
![1-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B7339006.png)
